2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the purino[7,8-a]imidazole core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the 3,3-dimethyl-2-oxobutyl group: This step often involves alkylation reactions using reagents such as alkyl halides.
Attachment of the 2-ethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.
Methylation of the purine ring: This step involves the use of methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides for alkylation, and halogenating agents for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-dimethyl-2-oxobutyl)thio-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
- 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione
Uniqueness
Compared to similar compounds, 2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-8-33-17-12-10-9-11-16(17)28-14(2)15(3)29-19-20(25-22(28)29)26(7)23(32)27(21(19)31)13-18(30)24(4,5)6/h9-12H,8,13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBMGESRYXXNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C(C)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.